molecular formula C13H10F2 B15329175 3,4'-Difluoro-4-methyl-1,1'-biphenyl

3,4'-Difluoro-4-methyl-1,1'-biphenyl

Cat. No.: B15329175
M. Wt: 204.21 g/mol
InChI Key: XCVTWHDBCMLIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-4-(4-fluorophenyl)-1-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects .

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

2-fluoro-4-(4-fluorophenyl)-1-methylbenzene

InChI

InChI=1S/C13H10F2/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3

InChI Key

XCVTWHDBCMLIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.